molecular formula C22H21NO2 B177038 N,N-dibenzyl-4-methoxybenzamide CAS No. 57409-26-4

N,N-dibenzyl-4-methoxybenzamide

Cat. No.: B177038
CAS No.: 57409-26-4
M. Wt: 331.4 g/mol
InChI Key: XGNGEMSEDBWAAL-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-methoxybenzamide (CAS 57409-26-4) is a benzamide derivative characterized by a central benzamide core substituted with a methoxy group at the para position and two benzyl groups attached to the nitrogen atom. Its molecular formula is C₂₂H₂₁NO₂, and it is structurally defined by the flexibility of the benzyl substituents, which may influence its physicochemical properties, such as solubility and crystallinity. The compound has been studied in catalytic applications, particularly in deoxygenative reduction reactions using lanthanum-based catalysts .

Properties

CAS No.

57409-26-4

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-4-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-14-12-20(13-15-21)22(24)23(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

XGNGEMSEDBWAAL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 4-methoxybenzamide compounds, including N,N-dibenzyl-4-methoxybenzamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives synthesized from fatty acids showed promising results against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties
this compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it exhibits selective inhibitory effects against several cancer cell lines, including non-small cell lung cancer and breast cancer cells. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Chemical Synthesis

Catalytic Applications
This compound is also utilized in catalytic processes for the synthesis of amides from carboxylic acids and amines, showcasing its versatility in organic chemistry. It can facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .

Deoxygenative Reactions
this compound has been involved in deoxygenative hydrogenation reactions, where it acts as a substrate for converting amides into corresponding amines. Such transformations are crucial in organic synthesis, particularly in the pharmaceutical industry .

Biological Evaluation

In vitro Studies
The biological evaluation of this compound has included assessments of its cytotoxicity against various human cancer cell lines. Results indicated that while it may not be highly cytotoxic at lower concentrations, it does exhibit growth inhibitory activity at higher doses, warranting further investigation into its pharmacological profile .

Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target biomolecules. These studies help elucidate its potential mechanism of action and guide modifications to enhance its efficacy and selectivity .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityStrong antibacterial and antifungal properties observed in derivatives similar to the compound.
Anticancer PropertiesSelective inhibition against non-small cell lung cancer and breast cancer cell lines.
Catalytic ApplicationsEffective catalyst in amide synthesis under mild conditions.
Biological EvaluationExhibited growth inhibition at higher concentrations; further evaluation needed for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Key Substituents Melting Point Key Properties/Applications References
N,N-Dibenzyl-4-methoxybenzamide 57409-26-4 C₂₂H₂₁NO₂ Methoxy, N,N-dibenzyl Not reported Catalytic reduction ; flexible substituents enhance van der Waals interactions
N,N-Diphenyl-4-methoxybenzamide 16034-40-5 C₂₀H₁₇NO₂ Methoxy, N,N-diphenyl 140°C Higher rigidity due to phenyl groups; potential in materials science
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 317853-89-7 C₂₄H₂₀N₂O₂S Thiazole ring, methylphenyl Not reported Heterocyclic structure (thiazole) may enhance biological activity (e.g., anticancer)
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide Not available C₁₇H₁₆N₂O₅ Ethoxy, hydroxy, methoxybenzamido Not reported Polar hydroxy group improves solubility; hydroxamic acid precursor for drug design
N-Methoxy-N,4-dimethylbenzamide 122334-36-5 C₁₀H₁₃NO₂ Methoxy, N-methyl, N-methoxy Not reported Compact structure; used in organic synthesis

Key Structural and Functional Differences

Substituent Flexibility vs. Rigidity this compound features flexible benzyl groups, which may enhance solubility in non-polar solvents and influence catalytic activity .

Heterocyclic vs. Aromatic Substituents

  • The thiazole-containing derivative (CAS 317853-89-7) introduces a sulfur atom and nitrogen-rich heterocycle, which could improve binding to biological targets (e.g., enzymes or receptors) .
  • This compound lacks heterocyclic motifs, limiting its direct pharmacological utility but making it suitable for synthetic chemistry applications .

Polar Functional Groups

  • Compounds like 4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide incorporate hydroxy and ethoxy groups, increasing polarity and water solubility compared to the hydrophobic dibenzyl derivative .

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of dibenzylamine on 4-methoxybenzoyl chloride, facilitated by Et3_3N to neutralize HCl byproducts:

4-Methoxybenzoyl chloride+DibenzylamineEt3N, DCMN,N-Dibenzyl-4-methoxybenzamide+HCl\text{4-Methoxybenzoyl chloride} + \text{Dibenzylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}

Procedure Details

  • Reagents :

    • 4-Methoxybenzoyl chloride (1.0 equiv)

    • Dibenzylamine (1.2 equiv)

    • Et3_3N (1.2 equiv)

    • DCM (1.2 M)

  • Steps :

    • Combine dibenzylamine and Et3_3N in DCM at 0°C.

    • Add 4-methoxybenzoyl chloride dropwise under stirring.

    • Stir at room temperature (RT) for 2–4 hours.

    • Wash with 10% HCl, saturated NaHCO3_3, and brine.

    • Dry over Na2_2SO4_4, concentrate, and purify via column chromatography (hexane/EtOAc).

Optimization and Yield

  • Yield : 87% (3.28 mmol scale).

  • Key Variables :

    • Excess dibenzylamine (1.2 equiv) ensures complete conversion.

    • Et3_3N stoichiometry critical for HCl scavenging.

Carbodiimide-Mediated Coupling

Reagents and Conditions

  • Reagents :

    • 4-Methoxybenzoic acid (1.5 equiv)

    • Dibenzylamine (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP, 1.5 equiv)

    • DCM (1 M)

  • Steps :

    • Activate 4-methoxybenzoic acid with EDAC and DMAP in DCM.

    • Add dibenzylamine and stir at RT for 2 hours.

    • Workup analogous to the acyl chloride method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.49–7.47 (m, 2H, Ar–H),

    • δ 7.37–7.30 (m, 10H, Ar–H),

    • δ 6.88 (d, J=8.8J = 8.8 Hz, 2H, Ar–H),

    • δ 4.68 (s, 2H, N–CH2_2),

    • δ 4.48 (s, 2H, N–CH2_2),

    • δ 3.80 (s, 3H, OCH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 172.7 (C=O),

    • δ 162.0 (Ar–OCH3_3),

    • δ 137.2, 129.8, 128.7, 128.3 (Ar–C),

    • δ 55.7 (OCH3_3),

    • δ 51.5, 47.0 (N–CH2_2).

Infrared (IR) Spectroscopy

  • Peaks : 1631 cm1^{-1} (C=O stretch), 1543 cm1^{-1} (N–H bend), 1299 cm1^{-1} (C–O–C).

Melting Point

  • Range : 165–166°C (lit. 165–167°C).

Practical Considerations

Scalability

  • Gram-Scale Synthesis : Demonstrated for analogous amides (e.g., N,N-dibenzylbenzamide) using 10 mmol substrates with consistent yields (>85%).

  • Purification : Silica gel chromatography (hexane/EtOAc) effectively removes unreacted dibenzylamine and byproducts.

Comparative Data Table

Method Reagents Conditions Yield Reference
Acyl Chloride Aminolysis4-Methoxybenzoyl chloride, Et3_3NDCM, RT, 2–4 h87%
Carbodiimide CouplingEDAC, DMAP, 4-methoxybenzoic acidDCM, RT, 2 h~70%*

*Estimated from analogous reactions.

Q & A

(Basic) What are the common synthetic routes for N,N-dibenzyl-4-methoxybenzamide?

Methodological Answer:
this compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting 4-methoxybenzoyl chloride with dibenzylamine under basic conditions (e.g., potassium carbonate in dichloromethane). Refluxing the mixture for 6–12 hours under inert atmosphere ensures complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Alternative coupling agents like trichloroisocyanuric acid (TCICA) or DMT-MM can enhance efficiency .

(Basic) Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of dibenzyl groups (δ 4.5–5.0 ppm for benzylic protons) and the methoxy substituent (δ 3.8 ppm).
  • IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are key identifiers.
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 376.18).
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

(Advanced) How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer:
Yield optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) may improve reactivity over dichloromethane.
  • Catalyst Selection: Use TCICA or sodium pivalate to enhance coupling efficiency.
  • Temperature Control: Gradual heating (40–60°C) prevents decomposition of sensitive intermediates.
  • Reaction Monitoring: TLC (silica, UV visualization) tracks progress; incomplete reactions may require extended reflux or stoichiometric adjustments .

(Advanced) How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer Activity: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
    • Antimicrobial Screening: Disk diffusion assays against E. coli or S. aureus with ampicillin as a positive control.
  • Mechanistic Studies:
    • Molecular Docking: Use AutoDock Vina to predict interactions with targets like tubulin or DNA gyrase.
    • Enzyme Inhibition: Fluorescence-based assays to measure inhibition of kinases or proteases .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Perform reactions in a fume hood due to potential mutagenicity (similar to benzyl chloride derivatives).
  • Hazard Analysis: Follow ACS guidelines for risk assessment, particularly for decomposition products under heat.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal; comply with EPA regulations .

(Advanced) How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity.
  • Crystallographic Confirmation: X-ray diffraction with SHELXL refines bond lengths and angles, resolving ambiguities in NOESY or COSY data.
  • Purity Checks: HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities affecting spectral clarity.
  • Literature Comparison: Cross-reference with published data for analogous benzamides (e.g., N,N-dibenzylbenzamide derivatives) .

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